4-Benzyl-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Overview
Description
4-Benzyl-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound with a molecular formula of C24H33NO3. This compound is characterized by its piperidine core, which is substituted with a benzyl group and an ethoxyphenoxyethyl chain. The presence of oxalic acid as a counterion adds to its unique chemical properties.
Scientific Research Applications
4-Benzyl-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperidine typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of Ethoxyphenoxyethyl Chain: This step involves the reaction of the piperidine derivative with 2-(2-ethoxyphenoxy)ethyl bromide under basic conditions.
Formation of the Oxalate Salt: The final compound is obtained by reacting the piperidine derivative with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]piperidine
- 4-Benzyl-1-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperidine
- 4-Benzyl-1-[2-[2-(2-butoxyphenoxy)ethoxy]ethyl]piperidine
Uniqueness
4-Benzyl-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperidine is unique due to its specific ethoxyphenoxyethyl substitution, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-benzyl-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-2-27-23-10-6-7-11-24(23)28-19-18-26-17-16-25-14-12-22(13-15-25)20-21-8-4-3-5-9-21;3-1(4)2(5)6/h3-11,22H,2,12-20H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWOBBXVTRSNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCN2CCC(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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